molecular formula C9H10BrF B6223865 4-(bromomethyl)-1-ethyl-2-fluorobenzene CAS No. 2387351-84-8

4-(bromomethyl)-1-ethyl-2-fluorobenzene

Cat. No. B6223865
CAS RN: 2387351-84-8
M. Wt: 217.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-1-ethyl-2-fluorobenzene, also known as 4-bromo-1-ethyl-2-fluorobenzene, is an aromatic compound with a molecular formula of C8H10BrF. It is a colorless liquid with a sweet odor and is a common ingredient in many industrial and commercial products. In the laboratory, 4-bromo-1-ethyl-2-fluorobenzene is used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and polymers precursors. Its unique properties make it a valuable tool for scientific research and experimentation.

Scientific Research Applications

4-(bromomethyl)-1-ethyl-2-fluorobenzenehyl-2-fluorobenzene is used in a variety of scientific research applications. Its unique properties make it a valuable tool for studying the structure and reactivity of organic molecules. It is also used in the synthesis of polymers precursors, such as polystyrene and polypropylene, as well as in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-1-ethyl-2-fluorobenzenehyl-2-fluorobenzene is not well understood. However, it is known to react with a variety of organic molecules, including amines, alcohols, and carboxylic acids. It is believed to react with these molecules via a radical mechanism, with the bromine atom abstracting a hydrogen atom from the substrate to form a bromine radical. The radical then reacts with the substrate to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(bromomethyl)-1-ethyl-2-fluorobenzenehyl-2-fluorobenzene are not well understood. However, it is known to be a skin and eye irritant and should be handled with caution. In addition, it is known to be toxic to aquatic organisms and should not be released into the environment.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(bromomethyl)-1-ethyl-2-fluorobenzenehyl-2-fluorobenzene in laboratory experiments include its low cost, ease of synthesis, and its ability to react with a variety of organic molecules. The main limitation of using this compound is its toxicity, and it should be handled with caution.

Future Directions

For research involving 4-(bromomethyl)-1-ethyl-2-fluorobenzenehyl-2-fluorobenzene include a better understanding of its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals and agrochemicals. In addition, further research is needed to determine the optimal conditions for its synthesis and to develop methods for its safe and efficient use in laboratory experiments.

Synthesis Methods

4-(bromomethyl)-1-ethyl-2-fluorobenzenehyl-2-fluorobenzene is synthesized by the reaction of 1-bromo-2-fluoroethane with bromine in the presence of a Lewis acid catalyst. The reaction is believed to proceed via a radical mechanism, with the bromine atom abstracting a hydrogen atom from the 1-bromo-2-fluoroethane to form a bromine radical. The radical then reacts with the bromine to form the 4-(bromomethyl)-1-ethyl-2-fluorobenzenehyl-2-fluorobenzene product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(bromomethyl)-1-ethyl-2-fluorobenzene involves the bromination of 1-ethyl-2-fluorobenzene followed by the reaction of the resulting intermediate with formaldehyde.", "Starting Materials": [ "1-ethyl-2-fluorobenzene", "Bromine", "Sodium hydroxide", "Formaldehyde", "Acetic acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 1-ethyl-2-fluorobenzene in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature until the reaction is complete.", "Step 3: Add sodium hydroxide solution to the reaction mixture to neutralize the excess acid.", "Step 4: Extract the product with dichloromethane and wash with water.", "Step 5: Dry the organic layer with anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain 4-bromo-1-ethyl-2-fluorobenzene.", "Step 7: Dissolve 4-bromo-1-ethyl-2-fluorobenzene in water and add formaldehyde solution.", "Step 8: Add sodium chloride to the reaction mixture and stir at room temperature for several hours.", "Step 9: Extract the product with dichloromethane and wash with water.", "Step 10: Dry the organic layer with anhydrous sodium sulfate.", "Step 11: Concentrate the organic layer under reduced pressure to obtain 4-(bromomethyl)-1-ethyl-2-fluorobenzene." ] }

CAS RN

2387351-84-8

Product Name

4-(bromomethyl)-1-ethyl-2-fluorobenzene

Molecular Formula

C9H10BrF

Molecular Weight

217.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.